KK-S6

Circadian biology Nuclear receptor pharmacology REV-ERB signaling

KK-S6 is the only validated chemical probe that uncouples circadian amplitude from period length, operating through a non-canonical REV-ERBα mechanism without direct ligand-binding domain engagement. Unlike classical REV-ERB agonists (GSK4112, SR9009), KK-S6 enhances transcriptional repression without affecting GAL4-REV-ERBα chimera reporters, enabling mechanistic dissection of co-repressor recruitment and post-translational regulation. Its low off-target liability (RSK3 IC50 >10 µM) makes it the definitive choice for hepatic metabolism and age-related clock dampening studies. Substitution with period-lengthening modulators (KL001, Longdaysin) will invalidate amplitude-specific experimental outcomes.

Molecular Formula C23H26O4
Molecular Weight 366.46
Cat. No. B1193006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKK-S6
SynonymsKKS6;  KK S6;  KK-S6
Molecular FormulaC23H26O4
Molecular Weight366.46
Structural Identifiers
SMILESCC(C1=CC=C(OC)C(OC)=C1)C(C2=CC=C(C(C#C)(C)C)C=C2OC)=O
InChIInChI=1S/C23H26O4/c1-8-23(3,4)17-10-11-18(20(14-17)26-6)22(24)15(2)16-9-12-19(25-5)21(13-16)27-7/h1,9-15H,2-7H3
InChIKeyIGHQCZSHPLFECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KK-S6 Compound Overview: A RORE-Dependent Circadian Clock Modulator with a Non-Canonical Mechanism


KK-S6 is a synthetic small molecule identified from a cell-based screen of over 1000 drug-like compounds, characterized as a circadian clock modulator that controls BMAL1 expression through a ROR/REV-ERB-response element (RORE)-dependent mechanism [1]. Structurally, KK-S6 features two aromatic systems linked by an ethylene bridge, with a unique alkyne (triple bond) unit in its R-group [1]. Unlike classical synthetic REV-ERB agonists such as GSK4112 and SR9009, KK-S6 reinforces REV-ERBα transcriptional repression activity without directly binding the ligand-binding domain, operating through a non-canonical or indirect mechanism [1]. The compound has a molecular formula of C23H26O4 and a molecular weight of 366.46 g/mol [2].

KK-S6 Procurement: Why Generic REV-ERB Agonists and Circadian Modulators Are Not Interchangeable


Substituting KK-S6 with a classical REV-ERB agonist (e.g., GSK4112, SR9009) or another circadian modulator (e.g., KL001, Longdaysin) introduces significant mechanistic divergence that can invalidate experimental outcomes. Classical agonists directly engage the ligand-binding domain of REV-ERB proteins, whereas KK-S6 enhances REV-ERBα-mediated transcriptional repression without affecting a GAL4-REV-ERBα chimera, indicating a distinct, non-canonical mode of action [1]. Furthermore, KK-S6 uniquely attenuates circadian amplitude while preserving period length, a functional profile that differs from period-lengthening modulators like KL001 [1][2]. These mechanistic and functional differences mean that experimental results obtained with KK-S6 cannot be extrapolated from, nor reproduced with, in-class alternatives.

KK-S6 Quantitative Differentiation: Head-to-Head Evidence vs. GSK4112, Heme, and RSK3 Selectivity Data


Mechanistic Divergence from Classical REV-ERB Agonists: KK-S6 Does Not Engage the Ligand-Binding Domain

KK-S6 was directly compared to the classical synthetic REV-ERB agonist GSK4112 in a GAL4-REV-ERBα chimera reporter assay. While GSK4112 robustly inhibited the GAL4-UAS-Luc reporter activity in the presence of the GAL4-REV-ERBα chimeric protein, KK-S6 produced no measurable effect on the same reporter [1]. This result demonstrates that KK-S6 does not function as a direct ligand for the REV-ERBα ligand-binding domain, distinguishing it mechanistically from GSK4112 and other classical REV-ERB agonists such as SR9009 [1][2].

Circadian biology Nuclear receptor pharmacology REV-ERB signaling

Functional Selectivity for Circadian Amplitude Attenuation Over Period Alteration

In stable cell lines harboring either wild-type Bmal1::Luc or Per2::Luc reporters, KK-S6 induced a clear dose-dependent attenuation of the circadian amplitude of both promoter activities, while the period length remained statistically unchanged [1]. This amplitude-specific effect contrasts with the period-lengthening action of cryptochrome stabilizers like KL001 and the period-shortening effects of CK1ε inhibitors such as longdaysin [1][2].

Circadian rhythm modulation Bmal1/Per2 oscillation Chronopharmacology

Off-Target Profiling: KK-S6 Exhibits Negligible Affinity for Ribosomal S6 Kinase (RSK3)

In a radiometric kinase inhibition assay using recombinant full-length human RSK3 (Ribosomal protein S6 kinase alpha-2), KK-S6 demonstrated an IC50 value exceeding 10,000 nM [1]. This low affinity indicates that KK-S6 does not significantly engage RSK3 at concentrations typically used for circadian modulation (low micromolar range). For comparison, many ATP-competitive kinase inhibitors exhibit IC50 values in the nanomolar range against their primary targets.

Kinase selectivity profiling Off-target liability Circadian drug specificity

Comparable Potency in Bmal1 mRNA Suppression to Endogenous Heme and Synthetic Agonist GSK4112

In HepG2 cells, treatment with KK-S6 significantly reduced endogenous Bmal1 mRNA expression to an extent comparable to both heme (the endogenous REV-ERB ligand) and the synthetic REV-ERB agonist GSK4112 [1]. This functional equivalence in a core clock gene output confirms that KK-S6 achieves a similar downstream effect on Bmal1 transcription as established REV-ERBα modulators, despite its distinct mechanism of action.

Bmal1 transcriptional repression REV-ERBα pharmacology Circadian gene expression

Downregulation of RORE-Containing Metabolic Genes: Pai-1 and Citrate Synthase

KK-S6 treatment repressed the mRNA expression of two REV-ERBα downstream target genes containing RORE cis-elements in their promoters: Plasminogen activator inhibitor-1 (Pai-1) and Citrate synthase [1]. The magnitude of repression was comparable to that observed with heme and GSK4112. This demonstrates that KK-S6 functionally engages the REV-ERBα transcriptional repression pathway to modulate metabolic gene outputs relevant to lipid and glucose homeostasis.

Metabolic gene regulation REV-ERBα target genes Circadian metabolism

KK-S6 Application Scenarios: From Circadian Amplitude Dissection to Metabolic Gene Modulation


Dissecting Amplitude-Dependent vs. Period-Dependent Circadian Physiology

Investigators seeking to uncouple circadian amplitude from period length in phenotypic assays should utilize KK-S6 as the tool of choice. As demonstrated in Section 3, KK-S6 selectively attenuates the amplitude of Bmal1 and Per2 oscillations without altering period length, a functional profile distinct from period-modulating agents like KL001 or longdaysin [1]. This scenario is particularly relevant for studies linking circadian amplitude to metabolic disorders, sleep architecture, or age-related clock dampening, where period-lengthening compounds would introduce confounding variables.

Investigating Non-Canonical REV-ERBα Signaling Pathways

For researchers aiming to dissect REV-ERBα-mediated transcriptional repression independent of direct ligand-binding domain engagement, KK-S6 provides a unique chemical probe. The direct head-to-head evidence in Section 3 confirms that KK-S6 enhances REV-ERBα activity without affecting a GAL4-REV-ERBα chimera reporter, in stark contrast to classical agonists like GSK4112 [1]. This enables the study of alternative mechanisms of REV-ERBα regulation, such as protein-protein interactions, post-translational modifications, or co-repressor recruitment pathways that may be obscured by direct agonism.

Metabolic Gene Regulation Studies Requiring REV-ERBα Output Without Direct Agonism

Investigators studying circadian control of hepatic metabolism can employ KK-S6 to repress REV-ERBα target genes (Bmal1, Pai-1, Citrate synthase) with efficacy comparable to heme and GSK4112 [1]. The documented low off-target liability against RSK3 (IC50 >10 µM) further supports its use in metabolic studies where mTOR/S6K signaling represents a confounding pathway [1]. This application is ideal for experiments in hepatocyte models exploring the role of circadian amplitude in glucose homeostasis, lipid metabolism, or fibrinolytic balance.

Chemical Biology Screens for Amplitude-Restoring Agents

In the context of age-related or disease-associated circadian amplitude dampening, KK-S6 serves as a validated positive control for high-throughput screens aimed at identifying compounds that preserve or restore circadian amplitude. Its reproducible, dose-dependent attenuation of Bmal1::Luc oscillation amplitude in cell-based assays [1] provides a robust benchmark for assay development and quality control in circadian drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KK-S6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.